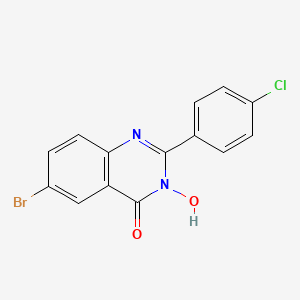
6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” is a compound with the molecular formula C14H8BrClN2O2 . It is a type of heterocyclic compound that has attracted significant interest due to its wide range of pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves a stirred mixture of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one and piperidine in ethanol. The mixture is heated at 80 °C for 2 hours and then allowed to cool to room temperature. The mixture is then quenched with ice-cold water and the resulting precipitate is filtered and recrystallized from ethanol .Molecular Structure Analysis
The crystal structure of this compound was analyzed using X-ray single crystal data collected on a Bruker D8 Venture diffractometer with graphite-monochromated Moκα radiation at 173 K using an Oxford Cryostream 600 low-temperature controller .Physical And Chemical Properties Analysis
The compound has an average mass of 351.582 Da and a monoisotopic mass of 349.945770 Da . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
- Research : Researchers synthesized novel compounds from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. Among them, pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole derivatives exhibited promising antitumor activity against liver carcinoma (HEPG2-1) cells .
- Binding Site Interaction : The compound formed π–π bonds with specific amino acids, suggesting potential interactions with microbial targets .
Antitumor Activity
Antimicrobial Properties
Crystallography and Structural Studies
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds like “6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” often target specific enzymes or receptors in the body. For instance, many quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .
Propiedades
IUPAC Name |
6-bromo-2-(4-chlorophenyl)-3-hydroxyquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O2/c15-9-3-6-12-11(7-9)14(19)18(20)13(17-12)8-1-4-10(16)5-2-8/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENFCAWDDXYZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R)-4-[(Dimethylamino)methyl]oxolan-3-ol](/img/structure/B2572833.png)
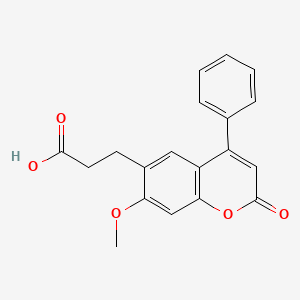

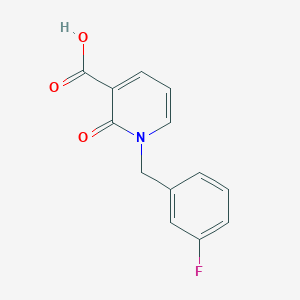
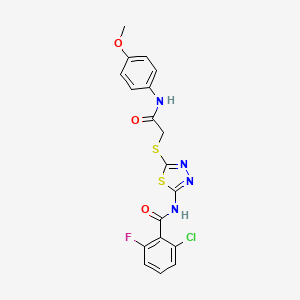

![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide](/img/structure/B2572844.png)

![2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2572846.png)
![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2572850.png)

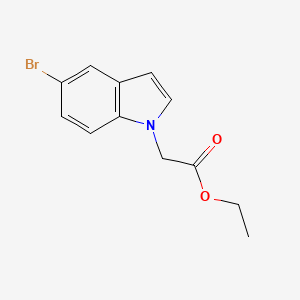
![(4-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2572854.png)
![2,6-dimethoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2572855.png)